molecular formula C6H8BrN3 B3030704 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 944900-87-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B3030704
CAS RN: 944900-87-2
M. Wt: 202.05
InChI Key: CRSLIIAXVGQLGJ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit viral replication by targeting viral enzymes and inhibiting viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It has also been shown to inhibit viral replication by disrupting the viral life cycle. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in lab experiments is its potent antitumor and antiviral activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer and viral infections. Additionally, the synthesis method is simple and yields a high purity product, making it suitable for large-scale production.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its potential applications in material science, such as the development of new materials with unique properties. Additionally, the synthesis method can be further optimized to improve the yield and purity of the product, making it more suitable for large-scale production.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. It has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. The synthesis method is simple and yields a high purity product, making it suitable for large-scale production. Future research directions include optimizing its use as a therapeutic agent for the treatment of cancer and viral infections, exploring its potential applications in material science, and improving the synthesis method.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV-1, making it a potential therapeutic agent for the treatment of viral infections.

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSLIIAXVGQLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693608
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944900-87-2
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 3
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Reactant of Route 5
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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